
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with a thioamide derivative of 1H-imidazole. The process can be summarized as follows:
-
Starting Materials :
- 3,4-Dichlorobenzoyl chloride
- 1-(3,5-dimethylphenyl)-1H-imidazole
- Thioacetic acid or its derivatives
-
Reaction Conditions :
- The reaction is usually carried out in an organic solvent under reflux conditions to facilitate the formation of the thioamide linkage.
-
Purification :
- The crude product is purified using recrystallization or chromatography techniques.
Anticancer Properties
This compound has been evaluated for its anticancer properties against various human cancer cell lines. The following table summarizes key findings from selected studies:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MDA-MB-231 (Breast Cancer) | 8.0 | |
HCT116 (Colon Cancer) | 10.0 | |
SKOV3 (Ovarian Cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Proliferation : It has been observed to significantly reduce the proliferation rate of cancer cells in vitro.
- Targeting Specific Pathways : Research indicates potential interactions with signaling pathways involved in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key aspects include:
- Substituent Effects : Variations in the substituents on the imidazole ring can significantly influence potency. For instance, changes in the position or nature of substituents on the phenyl rings can enhance or diminish anticancer activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value comparable to that of standard chemotherapeutics like doxorubicin .
- Evaluation in Animal Models : In vivo studies using mouse models have demonstrated that compounds with structural similarities to this compound can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-7-13(2)9-15(8-12)24-6-5-22-19(24)26-11-18(25)23-14-3-4-16(20)17(21)10-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQCYMBRBFZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.